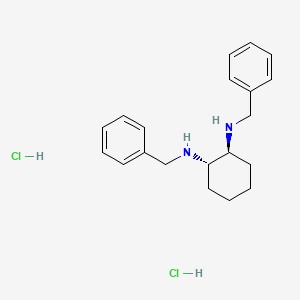
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride, min. 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride (hereafter referred to as BPM-CHD) is an organic compound with a wide range of applications in scientific research. BPM-CHD is a chiral diamine, with a molecular weight of 327.9 g/mol, and is available in a crystalline form with a purity of 98% or higher. It is a colorless solid with a melting point of 121-123°C. BPM-CHD is soluble in water and ethanol, and has been used in various laboratory experiments due to its high solubility and stability.
科学的研究の応用
BPM-CHD has been used in various laboratory experiments due to its high solubility and stability. It has been used as a chiral building block in the synthesis of optically active compounds, and in the synthesis of a variety of organic molecules. BPM-CHD has also been used in the synthesis of peptides and peptidomimetics, and as a ligand in asymmetric catalysis. It has also been used in the synthesis of chiral drugs, and as a catalyst in the synthesis of polymers materials.
作用機序
BPM-CHD acts as a chiral building block in the synthesis of optically active compounds, and as a ligand in asymmetric catalysis. In the synthesis of optically active compounds, BPM-CHD acts as a chiral template, allowing the formation of enantiomerically pure compounds with high selectivity. In asymmetric catalysis, BPM-CHD acts as a ligand, which binds to the metal catalyst and facilitates the formation of enantiomerically pure products.
Biochemical and Physiological Effects
BPM-CHD has not been tested for its biochemical and physiological effects, and thus its effects on humans and other organisms are unknown. Therefore, it is important to take caution when handling BPM-CHD and to avoid contact with skin and eyes.
実験室実験の利点と制限
The main advantages of using BPM-CHD in laboratory experiments is its high solubility and stability, which makes it a suitable chiral building block in the synthesis of optically active compounds, and a suitable ligand in asymmetric catalysis. However, there are some limitations to using BPM-CHD in laboratory experiments. For example, it is not suitable for use in reactions that require elevated temperatures, as it is prone to decomposition at temperatures above 100°C. Additionally, BPM-CHD is not suitable for use in reactions that require a strong acid or base, as it is prone to hydrolysis in the presence of strong acids and bases.
将来の方向性
-Further research into the synthesis of BPM-CHD and its derivatives, to improve its solubility and stability.
-Investigation of the potential applications of BPM-CHD in the synthesis of peptides and peptidomimetics.
-Exploration of the use of BPM-CHD in the synthesis of chiral drugs and polymers.
-Investigation of the biochemical and physiological effects of BPM-CHD on humans and other organisms.
-Development of safer and more efficient methods for the synthesis and handling of BPM-CHD.
-Exploration of the potential use of BPM-CHD in the production of biofuels.
-Investigation of the potential use of BPM-CHD in the synthesis of nanomaterials.
-Exploration of the potential use of BPM-CHD in the synthesis of pharmaceuticals.
合成法
BPM-CHD can be synthesized by the reaction of 1,2-cyclohexanediamine and phenylmethyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, followed by the addition of hydrochloric acid to precipitate the product. The product is then filtered, washed, and dried to obtain a crystalline form of BPM-CHD with a purity of 98% or higher.
特性
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQPRPIYQEHFC-TULUPMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

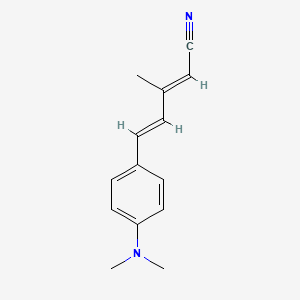
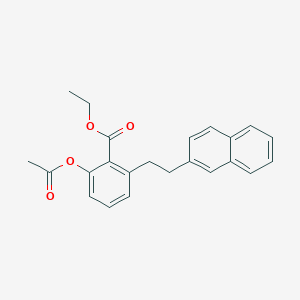
![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
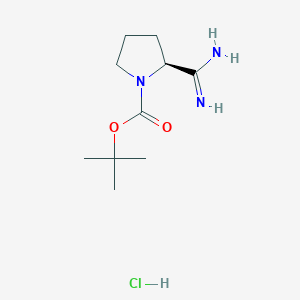
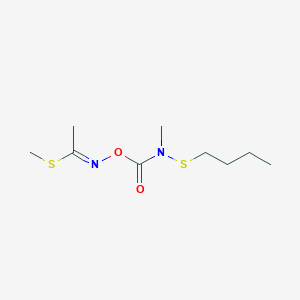
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
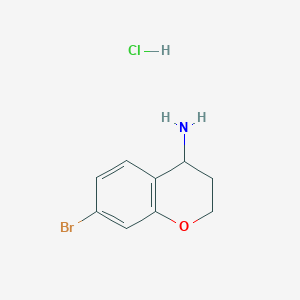

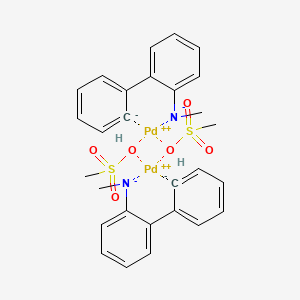

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
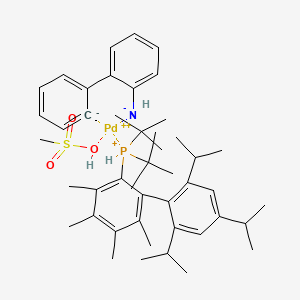

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)